molecular formula C17H15N3O8S B15006650 methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate

methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate

Cat. No.: B15006650
M. Wt: 421.4 g/mol
InChI Key: WQLJEPCRHZSYFJ-UHFFFAOYSA-N
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Description

Methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate is a complex organic compound characterized by its unique structure, which includes a benzylsulfinyl group, dinitrophenyl group, and glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylsulfinyl Intermediate: The benzylsulfinyl group is introduced through the reaction of benzyl mercaptan with an appropriate oxidizing agent.

    Coupling Reaction: The benzylsulfinyl and dinitrophenyl groups are coupled with glycine methyl ester under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The benzylsulfinyl group can be further oxidized to sulfone under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate involves interactions with specific molecular targets. The benzylsulfinyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-{[2-(benzylsulfonyl)-4,6-dinitrophenyl]carbonyl}glycinate: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Methyl N-{[2-(benzylthio)-4,6-dinitrophenyl]carbonyl}glycinate: Similar structure but with a thioether group instead of a sulfinyl group.

Uniqueness

Methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate is unique due to the presence of the benzylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C17H15N3O8S

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 2-[(2-benzylsulfinyl-4,6-dinitrobenzoyl)amino]acetate

InChI

InChI=1S/C17H15N3O8S/c1-28-15(21)9-18-17(22)16-13(20(25)26)7-12(19(23)24)8-14(16)29(27)10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,18,22)

InChI Key

WQLJEPCRHZSYFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=C(C=C1S(=O)CC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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